D-Glucitol, 1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-4-O-(6-O-(1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl)-, 3-(7-hydroxy-2,4,8,10-tetradecatetraenoate)
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Overview
Description
D-Glucitol, 1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-4-O-(6-O-(1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl)-, 3-(7-hydroxy-2,4,8,10-tetradecatetraenoate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include multiple hydroxyl groups and conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The conjugated double bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, this compound may have potential as a biochemical probe or a therapeutic agent. Its multiple hydroxyl groups and conjugated double bonds could interact with biological macromolecules, influencing their function.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could enhance the performance of these products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl groups and conjugated double bonds may participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroxylated sugars and glycosylated derivatives. Examples include:
- D-Glucitol derivatives with different glycosylation patterns.
- Compounds with similar conjugated double bond systems.
Uniqueness
What sets this compound apart is its specific combination of structural features, which may confer unique reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
96989-32-1 |
---|---|
Molecular Formula |
C43H60O16 |
Molecular Weight |
832.9 g/mol |
IUPAC Name |
[5-[5-[2-[(2E,4E)-deca-2,4-dienoyl]oxy-1-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxy-12-methyltrideca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C43H60O16/c1-4-5-6-7-8-9-12-19-33(50)55-25-31(49)39-36(52)37(53)43(58-39)59-40-32(24-45)56-41(35-27(23-44)21-29(47)22-30(35)48)38(54)42(40)57-34(51)20-13-10-11-17-28(46)18-15-14-16-26(2)3/h8-16,18-22,26,28,31-32,36-49,52-54H,4-7,17,23-25H2,1-3H3/b9-8+,11-10+,16-14+,18-15+,19-12+,20-13+ |
InChI Key |
XTPPYHVGAMJHPL-WAXQHDLUSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OCC(C1C(C(C(O1)OC2C(OC(C(C2OC(=O)/C=C/C=C/CC(/C=C/C=C/C(C)C)O)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC(C1C(C(C(O1)OC2C(OC(C(C2OC(=O)C=CC=CCC(C=CC=CC(C)C)O)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |
Origin of Product |
United States |
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